ANNINE-6plus

Descripción general

Descripción

ANNINE-6plus is a water-soluble voltage-sensitive dye, also known as a potentiometric dye. This compound was developed at the Max Planck Institute for Biochemistry in Germany. It is used to optically measure changes in transmembrane voltage of excitable cells, including neurons, skeletal, and cardiac myocytes .

Métodos De Preparación

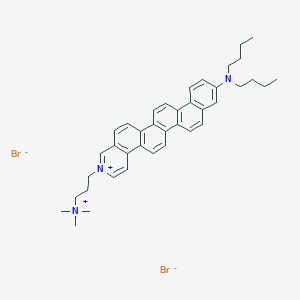

ANNINE-6plus is derived from the zwitterionic dye ANNINE-6. The dye this compound is a salt with a double positively charged chromophore and two bromide counterions. While ANNINE-6 is insoluble in water, this compound exhibits high solubility of around 1 mM. The synthesis involves creating a dye salt with a double positively charged chromophore and two bromide counterions .

For industrial production, this compound can be synthesized by staining cultured cells using auxiliary agents like bile salt or polyol surfactant . The preparation method for in vivo formula involves mixing DMSO main solution with PEG300, Tween 80, and ddH2O .

Análisis De Reacciones Químicas

ANNINE-6plus undergoes various chemical reactions, including oxidation and reduction. The compound’s voltage sensitivity is achieved through a molecular Stark effect, which involves changes in the dye’s fluorescence intensity in response to changes in membrane potential . Common reagents used in these reactions include physiological buffers and surfactants . The major products formed from these reactions are fluorescent compounds that can be used for optical recording of neuronal excitation .

Aplicaciones Científicas De Investigación

ANNINE-6plus has a wide range of scientific research applications:

Neuroscience: It is used for recording neuronal voltages in vivo, both in bulk-loaded tissue and the dendrites of single neurons.

Cell Biology: It is used for sensitive optical recording of neuronal excitation when organic solvents and surfactants must be avoided.

Pharmacology: The dye can be combined with electrophysiological recording, calcium imaging, and pharmacology, even in awake animals.

Mecanismo De Acción

ANNINE-6plus exerts its effects through a fractional fluorescent intensity change (ΔF/F per 100 mV change) of about 30% with single-photon excitation (~488 nm) and >50% with two-photon excitation (~1060 nm). The dye binds strongly to lipid membranes and exhibits high voltage sensitivity due to the molecular Stark effect . This allows for the optical measurement of changes in transmembrane voltage of excitable cells .

Comparación Con Compuestos Similares

ANNINE-6plus is compared with other voltage-sensitive dyes such as RH-421 and Di-4-ANEPPS. These dyes are also used for optical recording of neuronal excitation but differ in their solubility and voltage sensitivity. This compound exhibits higher solubility and voltage sensitivity compared to ANNINE-6, which is insoluble in water . Other similar compounds include styryl-type hemicyanines, which are used for observing the spatiotemporal electrical activity of nerve cells and brain tissue .

Propiedades

IUPAC Name |

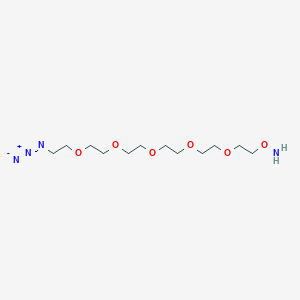

3-[20-(dibutylamino)-7-azoniahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacosa-1(14),2(11),3,5(10),6,8,12,15(24),16,18(23),19,21,25-tridecaen-7-yl]propyl-trimethylazanium;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H47N3.2BrH/c1-6-8-23-41(24-9-7-2)31-13-16-32-29(27-31)11-14-36-34(32)17-19-39-37-15-12-30-28-40(22-10-26-42(3,4)5)25-21-33(30)35(37)18-20-38(36)39;;/h11-21,25,27-28H,6-10,22-24,26H2,1-5H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGXPDFMRHWKUGJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=CC2=C(C=C1)C3=C(C=C2)C4=C(C=C3)C5=C(C=C4)C6=C(C=C5)C=[N+](C=C6)CCC[N+](C)(C)C.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H47Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745426 | |

| Record name | Annine 6 plus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

717.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1151942-85-6 | |

| Record name | Annine-6plus | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1151942856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Annine 6 plus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANNINE-6PLUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSR3UB5RG2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride](/img/structure/B605447.png)